Technical Monograph: 1-Fluoro-4-(3-iodopropyl)benzene
Technical Monograph: 1-Fluoro-4-(3-iodopropyl)benzene
Physicochemical Profile, Synthetic Methodology, and Analytical Validation
Executive Summary & Core Identity
1-Fluoro-4-(3-iodopropyl)benzene (CAS: 118156-84-6) is a specialized alkylating agent used extensively in medicinal chemistry to introduce the p-fluorophenylpropyl motif. This structural unit is a pharmacophore often employed to modulate lipophilicity and metabolic stability in G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[1]
While the nominal molecular weight is the primary identifier for stoichiometry, understanding the exact mass and isotopic signature is critical for high-resolution mass spectrometry (HRMS) validation during synthesis.[1]
Table 1: Physicochemical Specifications
| Parameter | Value | Technical Note |
| Molecular Formula | Halogenated alkylarene | |
| Molecular Weight | 264.08 g/mol | Average mass for stoichiometric calculations |
| Exact Mass | 263.9811 Da | Monoisotopic mass (for MS validation) |
| CAS Number | 118156-84-6 | Unique identifier |
| LogP (Predicted) | ~3.19 | Highly lipophilic; requires organic solvents |
| Physical State | Liquid/Low-melt Solid | Light sensitive (stored at 2–8°C) |
Strategic Synthesis: The "Appel" Advantage
To obtain high-purity 1-Fluoro-4-(3-iodopropyl)benzene, direct iodination of the propyl chain is rarely performed due to lack of regioselectivity. The industry-standard protocol utilizes the conversion of the corresponding alcohol, 3-(4-fluorophenyl)-1-propanol , to the iodide.
While Finkelstein conditions (Alkyl Bromide + NaI) are common, the Appel Reaction (Triphenylphosphine/Iodine) is superior for this substrate.[1] It proceeds under neutral conditions, preventing the elimination of the iodide to the styrene derivative—a common side reaction with basic sulfonyl chloride methods.[1]
Experimental Protocol: Alcohol to Iodide Conversion
Note: This protocol assumes a 10 mmol scale.
Reagents:
-
Precursor: 3-(4-fluorophenyl)-1-propanol (1.0 eq)
-
Iodine (
): (1.2 eq) -
Triphenylphosphine (
): (1.2 eq) -
Imidazole: (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction flask with
and Imidazole in anhydrous DCM under an inert atmosphere ( or Ar). -
Activation: Cool the solution to 0°C. Add Iodine portion-wise. The solution will turn a deep yellow/orange, indicating the formation of the reactive phosphonium species.[1]
-
Addition: Add 3-(4-fluorophenyl)-1-propanol dropwise. The hydroxyl group attacks the phosphorus, displacing a halide ion.[1]
-
Substitution: Allow the mixture to warm to room temperature (20–25°C). The free iodide ion performs an
attack on the alkyl carbon, displacing triphenylphosphine oxide ( ).[1] -
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with Hexanes/Ethyl Acetate.[1] -
Purification: Silica gel chromatography is required to remove the difficult-to-separate
byproduct.[1] Elute with non-polar solvent (100% Hexanes to 5% EtOAc/Hexanes).[1]
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.
Figure 1: Appel reaction pathway converting the primary alcohol to the target alkyl iodide with high regiocontrol.
Analytical Validation (E-E-A-T)
Validating the molecular weight is the primary checkpoint for successful synthesis.[1] Due to the lability of the C-I bond, specific fragmentation patterns are expected.[1]
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): A distinct peak at m/z 264 is observed.[1] -
Base Peak (Fragmentation): The C-I bond is weak.[1] Expect a dominant fragment at m/z 137 .[1]
-
Mechanism:[2] Loss of Iodine radical (I•, mass 127) generates the resonance-stabilized 3-(4-fluorophenyl)propyl cation (
).
-
-
Isotope Pattern: Unlike Chlorine or Bromine, Iodine is monoisotopic (
).[1] There is no M+2 peak.[1]
Nuclear Magnetic Resonance (
-NMR)
To confirm the structure without reference standards, analyze the chemical shifts (
-
Aromatic Zone (7.0 – 7.2 ppm): Multiplet integrating to 4H (characteristic of p-substituted fluorobenzene).[1]
- (3.15 ppm): Triplet (2H). The iodine atom deshields this position significantly.[1]
-
Benzylic
(2.70 ppm): Triplet (2H). -
Central
(2.10 ppm): Quintet (2H). This bridging methylene is the key indicator of chain integrity.[1]
Visualization: Fragmentation Logic
Figure 2: Primary mass spectrometry fragmentation pathway used to confirm the loss of the iodine handle.
Handling and Stability Protocols
The molecular weight of 264.08 g/mol includes the heavy iodine atom, which makes the molecule susceptible to photolytic degradation.[1]
-
Light Sensitivity: Alkyl iodides turn purple/brown upon exposure to light due to the liberation of elemental iodine (
).[1]-
Protocol: Store in amber glass vials wrapped in aluminum foil.
-
-
Thermal Stability: Store at 2–8°C.
-
Stabilization: For long-term storage, a copper chip (activated Cu) is often added to the vial to scavenge any free iodine radicals, maintaining the purity of the reagent.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18364840, 1-Fluoro-4-(3-iodopropyl)benzene.[1] Retrieved from [Link]
-
Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[1] Angewandte Chemie International Edition.[1] (Contextual citation for synthetic method).
